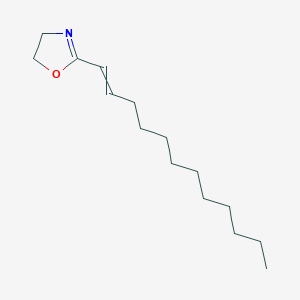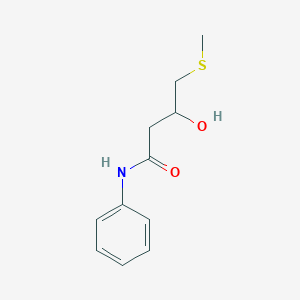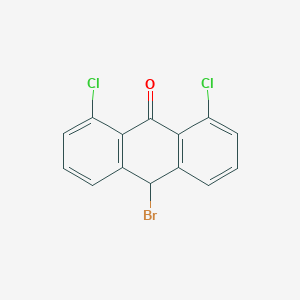
10-Bromo-1,8-dichloroanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-1,8-dichloroanthracen-9(10H)-one is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-1,8-dichloroanthracen-9(10H)-one typically involves halogenation reactions. A common method might include the bromination and chlorination of anthracen-9(10H)-one under controlled conditions. For example, bromine and chlorine can be introduced using reagents like bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-1,8-dichloroanthracen-9(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Bromo-1,8-dichloroanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,8-Dichloroanthracen-9(10H)-one: Lacks the bromine atom, which might result in different chemical properties and reactivity.
10-Bromoanthracen-9(10H)-one: Lacks the chlorine atoms, leading to variations in its chemical behavior.
Anthracen-9(10H)-one: The parent compound without any halogenation, serving as a baseline for comparison.
Properties
CAS No. |
63605-31-2 |
|---|---|
Molecular Formula |
C14H7BrCl2O |
Molecular Weight |
342.0 g/mol |
IUPAC Name |
10-bromo-1,8-dichloro-10H-anthracen-9-one |
InChI |
InChI=1S/C14H7BrCl2O/c15-13-7-3-1-5-9(16)11(7)14(18)12-8(13)4-2-6-10(12)17/h1-6,13H |
InChI Key |
UYYLVKBGUKHXEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2Br)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


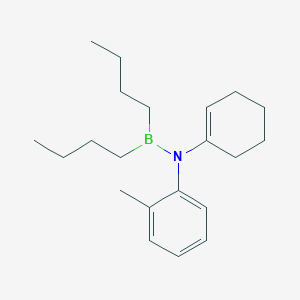
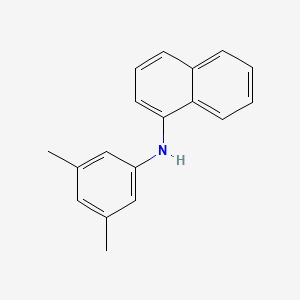
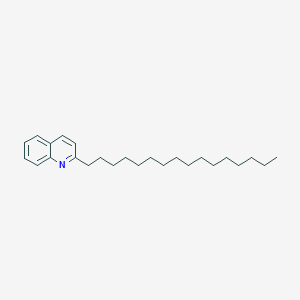
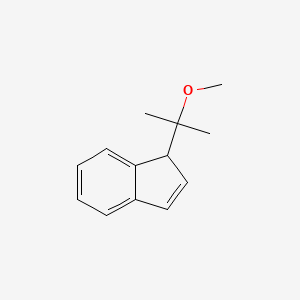
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)

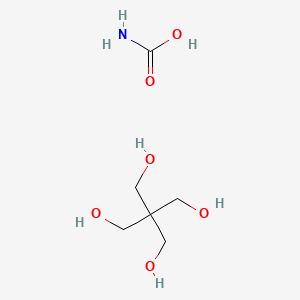
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

